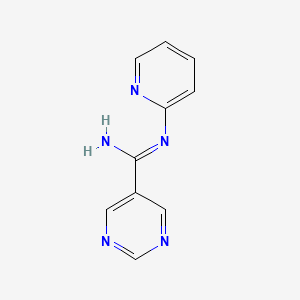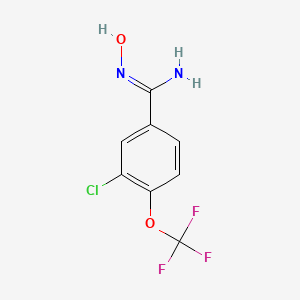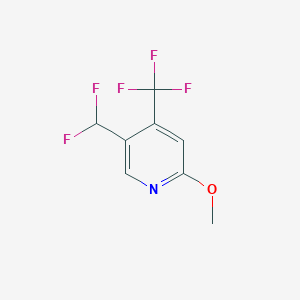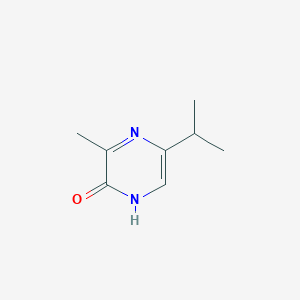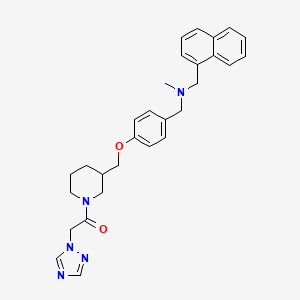
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound that features a combination of naphthalene, piperidine, and triazole moieties
Vorbereitungsmethoden
The synthesis of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves multiple steps:
Synthesis of the Naphthalene Derivative: The initial step involves the preparation of the methyl(naphthalen-1-ylmethyl)amine. This can be achieved through the reaction of naphthalene with methylamine under specific conditions.
Formation of the Phenoxy Intermediate: The next step involves the reaction of the naphthalene derivative with a phenoxy compound to form the intermediate 4-((methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Introduction of the Triazole Group: Finally, the triazole group is introduced through a reaction with 1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole and phenoxy groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperidine groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including neurotransmitter receptors and kinases.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds:
1-(Naphthalen-1-ylmethyl)piperidin-3-ylmethanamine: This compound shares the naphthalene and piperidine moieties but lacks the triazole group.
Methyl(naphthalen-1-ylmethyl)amine: This compound contains the naphthalene and methylamine groups but lacks the piperidine and triazole moieties.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C29H33N5O2 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
1-[3-[[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C29H33N5O2/c1-32(18-26-9-4-8-25-7-2-3-10-28(25)26)16-23-11-13-27(14-12-23)36-20-24-6-5-15-33(17-24)29(35)19-34-22-30-21-31-34/h2-4,7-14,21-22,24H,5-6,15-20H2,1H3 |
InChI-Schlüssel |
YIDYZQVZCRJIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CN3C=NC=N3)CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




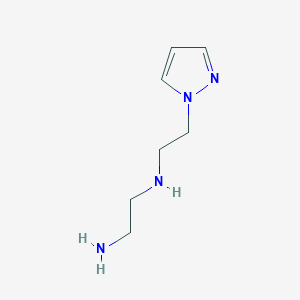
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
